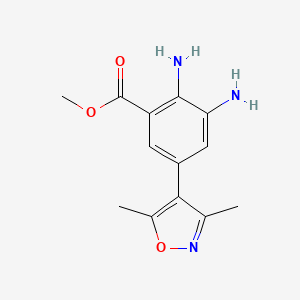
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate is a complex organic compound that features a benzoate core substituted with diamino groups and a dimethylisoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which is then coupled with a benzoate derivative. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzoate or isoxazole rings.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxyquinoxaline-5-carboxamide: Known for its antibacterial properties.
3,5-Dimethylisoxazole derivatives: Investigated for their potential as bromodomain inhibitors.
Uniqueness
Methyl 2,3-diamino-5-(3,5-dimethylisoxazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H15N3O3 |
|---|---|
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
methyl 2,3-diamino-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C13H15N3O3/c1-6-11(7(2)19-16-6)8-4-9(13(17)18-3)12(15)10(14)5-8/h4-5H,14-15H2,1-3H3 |
Clave InChI |
HDEOYNKLIAGGFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)N)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















